Explicit Exclusion from Calcium Channel Modulator Patent Scope
The compound (3aR,4R,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol is explicitly listed as a compound excluded from the claims of US Patent 8,796,470, which covers a broad family of substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators [1]. This specific exclusion provides a clear freedom-to-operate advantage, as it designates the compound as prior art or a non-infringing intermediate. In contrast, closely related analogs with different stereochemistry or substitution patterns are likely covered by the patent claims, presenting a risk for commercial development [1].
| Evidence Dimension | Patent scope and freedom-to-operate |
|---|---|
| Target Compound Data | Explicitly excluded from claims of US 8,796,470 |
| Comparator Or Baseline | Closely related octahydrocyclopenta[c]pyrrole analogs are encompassed by the patent claims |
| Quantified Difference | Qualitative difference (excluded vs. claimed), reducing intellectual property risk for development |
| Conditions | US Patent 8,796,470, filed 2011-05-24, issued 2014-08-05 |
Why This Matters
This offers a clear legal and commercial advantage by minimizing the risk of patent infringement during research and development.
- [1] US Patent 8,796,470. (2014). Substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators. Filed May 24, 2011, issued August 5, 2014. View Source
